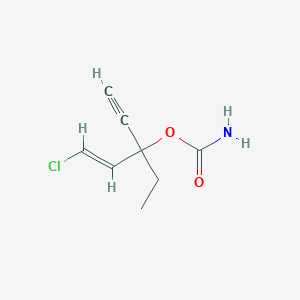

Placidyl carbamate

Description

Properties

CAS No. |

74283-25-3 |

|---|---|

Molecular Formula |

C8H10ClNO2 |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

[(E)-1-chloro-3-ethylpent-1-en-4-yn-3-yl] carbamate |

InChI |

InChI=1S/C8H10ClNO2/c1-3-8(4-2,5-6-9)12-7(10)11/h1,5-6H,4H2,2H3,(H2,10,11)/b6-5+ |

InChI Key |

FCCBKWLMYXVTGQ-AATRIKPKSA-N |

Isomeric SMILES |

CCC(/C=C/Cl)(C#C)OC(=O)N |

Canonical SMILES |

CCC(C=CCl)(C#C)OC(=O)N |

Origin of Product |

United States |

Synthetic Strategies for Carbamate Derivatives

Carbon Dioxide Fixation Routes to Carbamates

Mechanochemical Activation of CO2 Surrogates for Carbamate (B1207046) Synthesis

Mechanochemistry offers a promising avenue for sustainable and solvent-free synthesis of carbamates by utilizing mechanical energy to drive chemical reactions. This approach typically involves activating carbon dioxide (CO2) surrogates through grinding or milling processes, enabling their reaction with nucleophilic species, such as alcohols or amines, to form carbamate linkages. Common CO2 surrogates include urea, dialkyl carbonates, or cyclic carbonates, which, under mechanical activation, can undergo transformations leading to carbamate formation. The advantages of mechanochemical synthesis include reduced reaction times, lower energy consumption compared to thermal methods, and the avoidance of hazardous solvents, making it an environmentally benign approach for carbamate preparation. These principles are directly applicable to the synthesis of Placidyl carbamate, where the careful selection of precursors and optimization of milling parameters could yield the target carbamate efficiently.

Table 2.2.3: Representative Mechanochemical Synthesis of Carbamates

| Reaction Condition | CO2 Surrogate | Alcohol/Amine Precursor Type | Product Type | Typical Yield Range (%) | Reference |

| Ball Milling (1-2 hr) | Urea | Primary Alcohol | Alkyl Carbamate | 75-85 | |

| Ball Milling (1.5-2.5 hr) | Urea | Secondary Alcohol | Alkyl Carbamate | 60-75 | |

| Ball Milling (1-2 hr) | Urea | Phenol | Aryl Carbamate | 70-80 | |

| Ball Milling (2-3 hr) | Dimethyl Carbonate | Primary Amine | Alkyl Carbamate | 80-90 |

Advanced Synthetic Methodologies Involving Carbamate Intermediates

Carbamates serve as valuable intermediates in a wide array of organic transformations, owing to the tunable electronic properties and reactivity of the carbamate functional group. Their ability to act as protecting groups, activating groups, or directing elements makes them indispensable tools in complex synthetic sequences. The strategic integration of carbamate moieties into target molecules, such as this compound, can facilitate precise chemical modifications, enabling the construction of intricate molecular architectures that might otherwise be challenging to access. By leveraging the inherent reactivity and directing capabilities of carbamates, synthetic chemists can achieve high levels of selectivity and efficiency in multi-step syntheses.

Carbamate-Directed C-H Functionalization

Carbamate-directed C-H functionalization represents a sophisticated synthetic strategy that exploits the ability of the carbamate group to coordinate with metal catalysts, thereby directing the functionalization of specific, otherwise unreactive, carbon-hydrogen bonds. This approach allows for regioselective installation of new functional groups, such as alkyl, aryl, or heteroatom substituents, onto a molecular scaffold. The carbamate moiety typically acts as a Lewis basic ligand, forming a chelate complex with a transition metal catalyst (e.g., palladium, rhodium, copper), which then facilitates the activation and subsequent functionalization of a proximal C-H bond. This methodology is particularly powerful for late-stage functionalization and for building molecular complexity with high precision, making it highly relevant for modifying or synthesizing analogues of compounds like this compound.

Table 2.3.1: Examples of Carbamate-Directed C-H Functionalization

| Substrate Type (with Carbamate) | Target C-H Bond | Directing Group Position | Common Catalyst System | Functionalization Type | Typical Yield Range (%) | Reference |

| N-Acyl Anilides | ortho-C-H | Amide Nitrogen | Pd(OAc)2 / Oxidant | Acylation, Arylation | 75-90 | |

| N-Boc Protected Amines | alpha-C-H | Amine Nitrogen | Various Metal Catalysts | Alkylation, Oxidation | 70-85 | |

| Carbamate Esters | ortho-C-H (Aryl) | Ester Carbonyl Oxygen | Pd(OAc)2 / Ligand | Arylation, Alkylation | 65-80 |

Design and Synthesis of Novel Carbamate Analogues for Research Investigations

The exploration of novel carbamate analogues is fundamental to advancing research across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. The design of such analogues typically involves strategic modifications of the carbamate core structure, such as altering the alcohol and amine components, introducing diverse substituents, or incorporating the carbamate functionality into larger molecular frameworks. These modifications are driven by the objective of tuning physicochemical properties, enhancing biological activity, or creating new material characteristics. This compound can be considered as an example of such a novel carbamate analogue, potentially designed to explore specific structure-activity relationships or to impart unique properties. The synthesis of these novel structures often relies on the advanced methodologies previously discussed, including mechanochemical approaches and directed functionalization, to efficiently construct complex molecular architectures.

Table 2.4: Design and Synthesis Strategies for Novel Carbamate Analogues

| Novel Analogue Example | Key Structural Modification | Rationale for Design | Potential Synthetic Approach(es) | Research Application Focus | References |

| This compound | Specific aryl/alkynyl substitution | To investigate structure-activity relationships or unique electronic properties | Mechanochemical synthesis, Carbamate-directed C-H functionalization | Pharmaceutical, Materials | [13-16] |

| N-Allyl-N-methyl Carbamate | Varied alkyl substituents | To modulate lipophilicity and metabolic stability | Amine + Isocyanate coupling, Phosgene route | Agrochemicals, Medicinal | [13-16] |

| Aryl Carbamate Ester | Aromatic alcohol component | To introduce pi-stacking interactions or rigidity | Alcohol + Isocyanate coupling, Transesterification | Materials Science, Catalysis | [13-16] |

Molecular Mechanisms of Carbamate Action in Research Models

Investigation of Receptor Binding Modalities in Research Models

While the primary mechanism of action for many bioactive carbamates is enzyme inhibition, some carbamates can also interact directly with neurotransmitter receptors. wikipedia.org These interactions can be complex, with compounds acting as agonists or antagonists depending on their structure and the receptor subtype. epa.gov For instance, studies have explored the binding of carbamate (B1207046) derivatives to nicotinic acetylcholine receptors, demonstrating that structural modifications can produce compounds with a range of effects from potent agonism to antagonism. epa.gov More recently, research has identified certain carbamate insecticides as ligands for human melatonin receptors (MT1 and MT2), suggesting a potential alternative mechanism through which these compounds could exert biological effects. nih.govnih.gov These receptor-binding studies highlight that the biological activity of carbamates is not limited to enzyme inhibition and can involve direct modulation of receptor function.

Melatonin Receptor Interactions by Carbamate Derivatives

Certain carbamate derivatives, particularly some insecticides, have been identified as structural mimics of the neurohormone melatonin. nih.govacs.org This structural similarity allows them to interact with melatonin receptors, MT1 and MT2. nih.govacs.org In silico and in vitro studies have demonstrated that these carbamates can bind to the putative melatonin binding sites on these receptors. nih.govacs.org

Research has shown that some carbamate insecticides, such as carbaryl and carbofuran, exhibit a higher binding affinity for the MT2 receptor compared to the MT1 receptor. nih.govacs.org For instance, carbaryl and carbofuran displayed a 33-fold and 35-fold higher affinity for the hMT2 receptor, respectively. nih.govacs.org

The interaction of these carbamate derivatives with melatonin receptors can lead to different functional outcomes. In the presence of GTP, which is used to assess the intrinsic efficacy of a ligand, the binding of carbaryl and carbofuran to the hMT1 receptor was not significantly affected, suggesting they may act as neutral antagonists or inverse agonists at this receptor subtype. nih.govacs.org Conversely, their binding affinity to the hMT2 receptor was significantly decreased in the presence of GTP, which is consistent with agonist activity. nih.govacs.org These findings suggest that certain carbamate derivatives can either block (at MT1) or mimic (at MT2) the effects of endogenous melatonin, potentially disrupting melatonin-mediated signaling pathways. nih.gov

Table 1: Binding Affinities of Selected Carbamate Derivatives for Human Melatonin Receptors (hMT1 and hMT2)

| Compound | hMT1 Ki (μM) | hMT2 Ki (μM) |

| Carbaryl | 25.1 | 0.76 |

| Carbofuran | 100 | 2.86 |

This table is based on data from studies on carbamate insecticides and is not specific to Placidyl carbamate.

Cellular Pathway Modulation in In Vitro Systems

Carbamate derivatives have been shown to modulate various cellular pathways in in vitro models, leading to a range of cellular responses.

A growing body of research indicates that various carbamate derivatives can induce apoptosis, or programmed cell death, in different cancer cell lines. nih.govnih.govmdpi.comresearchgate.net This pro-apoptotic activity is a key mechanism behind the cytotoxic effects of these compounds against malignant cells.

For example, certain novel synthesized carbamate derivatives of celastrol have demonstrated potent cytotoxic activity against human cancer cell lines. nih.gov One such derivative was found to induce apoptosis in SKOV-3 human ovarian cancer cells, primarily through the activation of the extrinsic apoptotic pathway. nih.gov

Similarly, carbamate derivatives of podophyllotoxin have been synthesized and evaluated for their cytotoxicity against several human cancer cell lines, including HL-60 (leukemia), A-549 (lung cancer), HeLa (cervical cancer), and HCT-8 (colon cancer). nih.gov The most potent of these compounds was found to induce cell cycle arrest in the G2/M phase and trigger apoptosis in A-549 cells. nih.gov The mechanism of action for this compound also involved the inhibition of microtubule formation and DNA topoisomerase-II. nih.gov

Furthermore, lupeol-3-carbamate derivatives have been synthesized and shown to possess antitumor activity. mdpi.com Mechanistic studies revealed that one such derivative induced apoptosis in HepG2 (liver cancer) cells by inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.com Another study on a different lupeol derivative with a carbamate group also demonstrated the induction of apoptosis in HepG2 cells. researchgate.net

Table 2: Pro-Apoptotic Effects of Selected Carbamate Derivatives in Human Cancer Cell Lines

| Carbamate Derivative Class | Cancer Cell Line | Observed Effects |

| Celastrol Carbamate | SKOV-3 (Ovarian) | Induction of apoptosis via extrinsic pathway nih.gov |

| Podophyllotoxin Carbamate | A-549 (Lung) | G2/M cell cycle arrest, apoptosis induction, microtubule and topoisomerase-II inhibition nih.gov |

| Lupeol-3-Carbamate | HepG2 (Liver) | Apoptosis induction via inhibition of PI3K/AKT/mTOR pathway mdpi.com |

This table summarizes findings from studies on various synthetic carbamate derivatives and is not specific to this compound.

Computational and Theoretical Investigations of Carbamates

Quantum Chemistry (QC) and Density Functional Theory (DFT) Studies

Quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules.

Molecular Docking and Molecular Dynamics Simulations

These techniques are vital for predicting how molecules interact with biological targets, such as enzymes.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR models establish correlations between the chemical structures of compounds and their biological activities or toxicities.

QSAR Modeling: QSAR studies on carbamates have been conducted to design potent inhibitors, such as those targeting acetylcholinesterase (AChE). These models identify key molecular descriptors (e.g., Connolly Accessible Area, ELUMO, hydrogen bonding capacity) that correlate with biological activity, guiding the design of new molecules with improved efficacy plos.orgnih.govnih.gov. QSAR models have also been developed to predict properties like blood-brain barrier permeability frontiersin.org.

QSTR Modeling: For carbamates used as pesticides, QSTR models are developed to predict their toxicity. These models utilize physicochemical, structural, and quantum molecular descriptors derived from DFT calculations to establish relationships between molecular structure and toxicological endpoints, such as LD50 values mdpi.comsemanticscholar.org.

Development of Predictive Models from Molecular Descriptors

The development of predictive models, such as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Toxicity Relationships (QSTR), is crucial for understanding how a molecule's structure relates to its biological activity or toxicity. For carbamates, these models often rely on a diverse set of molecular descriptors that capture various aspects of a compound's chemical and physical properties.

Key Molecular Descriptors in Carbamate (B1207046) Modeling:

Research into carbamate toxicity and activity has utilized descriptors derived from various sources, including quantum mechanics calculations and cheminformatics software. These descriptors aim to quantify features such as:

Quantum Mechanical Descriptors: These include electronic properties calculated using Density Functional Theory (DFT), such as electron affinity (A), ionization potential (I), chemical potential (μ), hardness (η), electrophilicity (ω), and the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netnih.gov. These descriptors provide insights into a molecule's electronic distribution and reactivity.

Topological and Physicochemical Descriptors: These encompass a wide range of calculated properties that describe the molecule's topology, shape, and physical characteristics. Examples include molecular weight, logP (octanol-water partition coefficient), polar surface area, and various connectivity indices researchgate.netnih.gov. Software like Dragon is commonly employed for calculating these descriptors talete.mi.it.

Fingerprints and Substructure Descriptors: These represent the molecule as a binary string or a count of specific substructures, allowing for efficient comparison and pattern recognition chemrxiv.org.

Predictive models are built by correlating these descriptors with experimental data (e.g., toxicity values, binding affinities) to establish mathematical relationships. For instance, QSTR models for carbamates have been developed using sets of carbamate derivatives to predict their toxicity, often achieving moderate to good statistical performance (e.g., R² values around 0.66) researchgate.netmdpi.com.

Applicability Domain Analysis in Computational Models

A critical aspect of developing reliable predictive models is defining and analyzing their Applicability Domain (AD) . The AD represents the domain of chemical space for which the model's predictions are considered valid and reliable. For "Placidyl carbamate," understanding the AD of any developed model is essential to ensure the accuracy of its predicted properties.

Key Aspects of Applicability Domain Analysis:

Defining Boundaries: The AD is established based on the chemical space covered by the training data used to build the model. It ensures that new compounds being evaluated are structurally and chemically similar to those in the training set plos.orgresearchgate.net.

Methods for AD Assessment: Various methods are employed to define the AD, including:

Standardization Techniques: Identifying compounds that are structural outliers or fall outside the model's chemical space acs.org.

Confidence Estimation: Using a posteriori probabilities or other statistical measures to gauge the reliability of a prediction for a given query compound acs.org.

Visualizations: Techniques like the Williams plot can be used to visually represent the AD and identify potential outliers plos.org.

Importance in Validation: Rigorous validation of QSAR/QSTR models includes assessing whether test compounds fall within the model's AD mdpi.com. Predictions made for compounds outside the AD are generally considered unreliable.

Computational Approaches in Carbamate Drug Design Research

The carbamate functional group is a versatile scaffold in medicinal chemistry, frequently incorporated into drug candidates and prodrugs due to its chemical stability and ability to modulate pharmacokinetic properties researchgate.netnih.gov. Computational approaches are instrumental in the rational design and optimization of carbamate-based therapeutics.

Key Computational Strategies for Carbamate Drug Design:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are widely used to establish relationships between the chemical structure of carbamates and their biological activity, such as enzyme inhibition (e.g., acetylcholinesterase inhibitors) plos.orgresearchgate.net. These models leverage molecular descriptors to predict the potency and efficacy of novel compounds.

Molecular Docking: This technique simulates the binding of a ligand (e.g., a carbamate derivative) to a target protein's active site. It helps in understanding binding modes, identifying key interactions, and prioritizing compounds for synthesis and testing dromicslabs.comsilicos-it.besysrevpharm.org. For carbamates, docking can reveal how the carbamate moiety interacts with amino acid residues in target enzymes.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-target complexes over time, offering a more comprehensive understanding of binding stability and conformational changes plos.orgmdpi.com.

Pharmacophore Modeling: This approach identifies the essential three-dimensional structural and chemical features of a molecule that are necessary for its biological activity. It can be used to search for novel carbamate compounds with desired pharmacodynamic properties sysrevpharm.orgmdpi.com.

ADMET Profiling: Computational methods are employed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps in identifying potential liabilities early in the drug discovery process, thereby reducing attrition rates dromicslabs.comsysrevpharm.org.

The structural features of "this compound," including its chlorinated vinyl and ethynyl (B1212043) groups, along with the carbamate ester linkage, provide specific points for computational analysis. These features can be translated into molecular descriptors used in QSAR models or explored through docking simulations to predict interactions with biological targets relevant to its potential therapeutic or toxicological profile.

Biotransformation Pathways of Carbamate Compounds in Research Models

General Mechanisms of Carbamate (B1207046) Metabolism

Carbamate metabolism generally involves Phase I and Phase II reactions, aimed at increasing the polarity and facilitating the excretion of the parent compound. The primary goal is to convert lipophilic carbamates into more water-soluble metabolites.

Formation of N-Carbamoyl Glucuronides

A significant Phase II metabolic pathway for many carbamate compounds, particularly those containing primary or secondary amine functionalities, is the formation of N-carbamoyl glucuronides researchgate.netnih.gov. This process involves the reaction of the amine group with carbon dioxide (CO₂) to form a carbamic acid intermediate. This intermediate is then conjugated with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), resulting in a stable, water-soluble N-carbamoyl glucuronide conjugate researchgate.netnih.govnih.govhyphadiscovery.com. While Ethinamate itself does not possess a primary or secondary amine group that would directly lead to N-carbamoyl glucuronidation in the same manner as amine-containing drugs, this pathway is a characteristic metabolic route for the broader class of carbamate compounds and is relevant to understanding carbamate biotransformation in general researchgate.netnih.gov.

Role of Carbon Dioxide in Biotransformation Pathways

Carbon dioxide (CO₂) plays a direct role in the formation of N-carbamoyl glucuronides, as described above, by reacting with amine groups to form carbamic acid intermediates researchgate.netnih.govnih.gov. Beyond this specific conjugation pathway, carbamates, in general, can undergo hydrolysis. This hydrolysis can yield an amine and carbamic acid, which subsequently decomposes into carbon dioxide and the corresponding amine who.intfrontiersin.org. For instance, the basic hydrolysis of carbamate esters can lead to the release of CO₂ nih.gov. This decomposition pathway highlights the involvement of CO₂ as a potential product of carbamate breakdown, rather than a direct reactant in all metabolic transformations of carbamates.

Hydrolysis of Carbamate Ester Linkage

The hydrolysis of the carbamate ester linkage is a fundamental metabolic step for many carbamate compounds. This reaction typically cleaves the carbamate into an alcohol and carbamic acid, which then decomposes into an amine and carbon dioxide who.intfrontiersin.org. While this hydrolysis is a common route, its significance can vary depending on the specific carbamate structure. For Ethinamate, hydrolytic cleavage of the ester is considered a minor metabolic reaction annualreviews.org.

Enzymatic Systems Involved in Carbamate Biotransformation

The metabolism of carbamates is primarily mediated by Phase I and Phase II enzymes, with Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) playing pivotal roles.

UDP-Glucuronyl Transferase (UGT) Activities

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for glucuronidation, a major Phase II metabolic pathway that conjugates glucuronic acid to various substrates, increasing their water solubility and facilitating excretion nih.govmayocliniclabs.com. UGTs are involved in the formation of glucuronide conjugates from a wide range of compounds, including drugs and xenobiotics nih.gov. For carbamates, UGTs can be involved in conjugating hydroxylated metabolites or, as noted, in the formation of N-carbamoyl glucuronides from amine-containing carbamates researchgate.netnih.govnih.gov. Specific UGT isoforms, such as UGT1A1, UGT1A3, and UGT2B7, have been implicated in the formation of N-carbamoyl glucuronides under CO₂-rich conditions nih.gov.

Oxidative Metabolic Pathways and Cytochrome P450 Involvement

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are critical for Phase I oxidative metabolism researchgate.netmdpi.comcapes.gov.br. These enzymes catalyze a broad spectrum of reactions, including hydroxylation, dealkylation, and oxidation, which introduce polar functional groups into lipophilic molecules researchgate.netmdpi.comcapes.gov.br. Carbamate compounds are often substrates for CYP enzymes, which can lead to their hydroxylation or other oxidative modifications researchgate.netmdpi.comcapes.gov.brcapes.gov.brresearchgate.net. For example, research indicates that ethyl carbamate is metabolized by cytochrome P450 enzymes capes.gov.br. Similarly, CYP1A1, CYP1A2, and CYP3A4 have been shown to metabolize carbaryl, another carbamate pesticide, to hydroxylated derivatives mdpi.com. The involvement of CYP enzymes in carbamate metabolism can lead to either detoxification or, in some cases, bioactivation to more toxic metabolites mdpi.com.

Metabolic Stability and Resistance in Model Systems

The metabolic stability of carbamate compounds can vary significantly depending on their chemical structure and the specific metabolic enzymes present in different research models. In vitro models, such as liver microsomes and suspension hepatocytes, are commonly used to assess metabolic stability wuxiapptec.com. These systems provide a controlled environment to study the activity of key metabolic enzymes like CYPs and UGTs wuxiapptec.com.

Studies on carbamate prodrugs have shown that modifications to the carbamate structure can influence their metabolic stability escholarship.orgresearchgate.netbenchchem.comresearchgate.net. For instance, introducing electron-donating substituents can enhance metabolic stability by reducing the electrophilicity of the carbamate group, thereby decreasing susceptibility to enzymatic hydrolysis or other metabolic attacks escholarship.orgbenchchem.com. Conversely, certain structural features can render carbamates more labile researchgate.net.

Ethinamate itself has been studied in rats, where it was found that hydrolytic cleavage of the ester linkage was a minor metabolic pathway. The primary metabolic route involved hydroxylation, although the exact position of the hydroxyl group on the cyclohexyl ring was not definitively established. Approximately half of the resulting hydroxyethinamate was excreted unchanged, while the remainder was conjugated as a glucuronide annualreviews.org. The plasma half-life of Ethinamate has been reported to be around 1.9 to 2.5 hours in humans ebi.ac.ukdrugbank.comwikipedia.org, indicating a relatively rapid clearance from the body.

Compound List:

Advanced Analytical Methodologies for Carbamate Research

Chromatographic Techniques for Carbamate (B1207046) Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For carbamate research, particularly concerning Placidyl carbamate, both gas and liquid chromatography are indispensable tools.

Gas Chromatography (GC) Applications in Carbamate Research

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds. openaccessjournals.com While many carbamates are prone to thermal degradation, specialized GC methods have been developed to handle this class of compounds effectively. The analysis of this compound via GC would leverage these established principles.

GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. openaccessjournals.com For carbamates, the selection of the injection technique is critical to prevent thermal decomposition. Techniques like cold on-column injection introduce the sample into the column at a low temperature before it is rapidly heated, minimizing the time the analyte spends in the high-temperature injector and thus preserving its structure. researchgate.net

When coupled with a mass spectrometer (GC-MS), this method not only separates the compound of interest but also provides definitive identification based on its mass spectrum. nih.gov GC-MS is highly sensitive and selective, making it suitable for detecting trace levels of carbamates. nih.gov In the context of this compound research, GC could be employed for purity testing of synthesized batches and in pharmacokinetic studies to quantify the parent drug in biological matrices, provided that suitable derivatization or injection techniques are used to ensure its thermal stability. openaccessjournals.commdpi.com

Table 1: Illustrative GC Parameters for Carbamate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary (e.g., DB-5ms, HP-1) | Provides high-resolution separation of analytes. |

| Injector | Cold On-Column or Split/Splitless | Minimizes thermal degradation of labile compounds like carbamates. researchgate.net |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry analytes through the column. openaccessjournals.com |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Optimizes separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD) | MS provides structural information, while NPD offers high selectivity for nitrogen-containing compounds like carbamates. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent technique for analyzing non-volatile and thermally labile compounds, making it ideal for studying drug metabolites. researchgate.net In the investigation of this compound, LC-MS is crucial for identifying and profiling the metabolites formed through biotransformation in the body. researchgate.net

The process begins with the separation of metabolites from a biological sample (such as plasma, urine, or liver microsome incubations) using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase chromatography, typically with a C18 column, is commonly used to separate compounds based on their hydrophobicity. nih.gov

The eluent from the LC column is then introduced into a mass spectrometer, most often using a soft ionization technique like electrospray ionization (ESI). labrulez.com ESI allows for the ionization of molecules directly from the liquid phase into the gas phase with minimal fragmentation, preserving the molecular ion. labrulez.com High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can determine the mass of the metabolites with high accuracy, enabling the prediction of their elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) is then used to fragment the selected metabolite ions. The resulting fragmentation patterns provide structural information that helps to elucidate the site of metabolic modification. nih.gov For this compound, expected metabolic pathways would include hydrolysis of the carbamate ester, hydroxylation on the ethyl group, and subsequent glucuronide conjugation, all of which can be readily identified by the mass shifts detected with LC-MS. researchgate.net

Table 2: General Workflow for LC-MS Metabolite Profiling of this compound

| Step | Description | Outcome |

|---|---|---|

| 1. Sample Preparation | Extraction of analytes from biological matrix (e.g., plasma, urine). | Clean sample extract containing the drug and its metabolites. |

| 2. LC Separation | Injection into a UHPLC system with a C18 column and a gradient mobile phase (e.g., water/acetonitrile with formic acid). | Separation of parent drug from more polar metabolites. nih.gov |

| 3. MS Detection | Analysis using ESI-HRMS to detect ions in full scan mode. | Accurate mass measurement of parent drug and potential metabolites. researchgate.net |

| 4. Data Processing | Comparison of treated vs. control samples to find unique masses (potential metabolites). | A list of m/z values corresponding to potential drug-related metabolites. |

| 5. MS/MS Analysis | Re-analysis of the sample to acquire fragmentation spectra for the potential metabolite ions. | Structural information from fragmentation patterns to confirm metabolite structures. researchgate.net |

Spectroscopic Characterization Methods

Spectroscopic methods are used to probe the interaction of molecules with electromagnetic radiation, providing fundamental information about their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk For confirming the structure of a synthesized batch of this compound, NMR is the definitive method.

One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide information on the types and number of hydrogen and carbon atoms, respectively. The chemical shift of each nucleus indicates its electronic environment, while the integration of ¹H signals reveals the relative number of protons. core.ac.uk Spin-spin coupling in the ¹H spectrum provides information about adjacent protons.

Two-dimensional (2D) NMR experiments are used to establish the molecular framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out spin systems. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms they are directly attached to. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals the spatial proximity of protons, which is essential for determining stereochemistry, such as the (E)-configuration of the double bond in this compound.

| NOESY | Identifies protons that are close in space. | Confirms the E-geometry of the vinyl chloride moiety. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the unambiguous identification of compounds by determining their molecular weight and for gaining structural insights through fragmentation analysis. nih.gov

For this compound (Molecular Formula: C₈H₁₀ClNO₂), high-resolution mass spectrometry would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. nih.gov The exact mass of this compound is 187.0400063 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, its fragmentation via collision-induced dissociation (CID), and the analysis of the resulting fragment ions. mdpi.com The fragmentation pattern is characteristic of the molecule's structure. Plausible fragmentation pathways for this compound can be predicted based on its functional groups. Common fragmentation would likely involve:

Cleavage of the carbamate ester bond.

Loss of the ethyl group.

Loss of small neutral molecules such as CO₂, NH₃, or HCl.

Analyzing these fragmentation patterns helps to confirm the identity of the compound without requiring an authentic reference standard, which is particularly useful in forensic and metabolism studies. mdpi.com

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Description | Structure of Fragment | Predicted m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₈H₁₁ClNO₂⁺ | 188.0473 |

| Loss of H₂NCO₂H (Carbamic acid) | C₇H₉Cl⁺ | 128.0387 |

| Loss of C₂H₅ (Ethyl group) | C₆H₅ClNO₂⁺ | 158.0003 |

| Loss of Cl | C₈H₁₀NO₂⁺ | 152.0699 |

| Loss of H₂NCO (Carbamoyl radical) | C₇H₉ClO⁺ | 144.0336 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of compounds that absorb light in the UV or visible range. mdpi.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

This compound possesses chromophores—specifically the carbon-carbon double bond (alkene) conjugated with the chlorine atom and the carbon-carbon triple bond (alkyne)—that absorb UV radiation. The carbamate group also contributes to the UV absorption profile. The wavelength of maximum absorbance (λmax) is a characteristic property of a molecule in a given solvent.

This method can be used for routine quantitative analysis, such as in quality control to determine the concentration of this compound in a pharmaceutical formulation or for cleaning validation in manufacturing facilities. mdpi.com By creating a calibration curve from standards of known concentration, the concentration of an unknown sample can be accurately determined. The technique can also offer preliminary identification by comparing the UV spectrum of an unknown sample to that of a reference standard. libretexts.org

Table 5: Principles of UV-Vis Spectrophotometry for this compound Detection

| Principle | Description | Application |

|---|---|---|

| Chromophore Absorption | The conjugated π-systems (alkene, alkyne) in this compound absorb UV light, exciting electrons to higher energy orbitals. | Enables detection and quantification of the compound. |

| Beer-Lambert Law (A = εbc) | Absorbance (A) is proportional to the molar absorptivity (ε), path length (b), and concentration (c). | Forms the basis for quantitative analysis by measuring absorbance at λmax. |

| Calibration Curve | A graph of absorbance vs. concentration for a series of standard solutions. | Used to determine the concentration of unknown samples. libretexts.org |

| Spectral Comparison | The shape of the UV spectrum and the position of λmax are characteristic of the compound. | Can be used for qualitative confirmation against a reference standard. |

Titrimetric and Electrochemical Determinations of Carbamates

Titrimetric Determinations

Titrimetric analysis provides a classical yet accurate means for the quantification of certain carbamates. One notable study by Sane et al. (1985) details a titrimetric method for the determination of acetylenic hypnotics, including ethchlorvynol, the precursor to this compound. nih.gov This method is based on the reaction of the triple bond in the molecule with a brominating agent.

The procedure involves the addition of a known excess of a brominating agent, such as N-bromosuccinimide (NBS) or bromine monochloride (BrCl), to the analyte in an acidic medium. The brominating agent reacts with the ethynyl (B1212043) group of the molecule. After the reaction is complete, the unreacted excess of the brominating agent is determined iodometrically by adding potassium iodide and titrating the liberated iodine with a standard solution of sodium thiosulphate. nih.gov

The endpoint of the titration is typically detected using a starch indicator. This back-titration method allows for the calculation of the amount of brominating agent consumed, which is directly proportional to the amount of the analyte present in the sample. The method has been successfully applied to the determination of the pure drug substance and its dosage forms, with recoveries ranging from 98.48 ± 0.76% to 102.74 ± 2.60%. nih.gov

Table 1: Titrimetric Determination of Ethchlorvynol using Brominating Agents nih.gov

| Brominating Agent | Reaction Time (min) | Medium | Titrant | Recovery Range (%) |

| N-Bromosuccinimide (NBS) | 5 | Glacial Acetic Acid | Sodium Thiosulphate | 98.55 ± 1.13 - 99.30 ± 0.88 |

| Bromine Monochloride (BrCl) | 2 | Glacial Acetic Acid | Sodium Thiosulphate | 98.48 ± 0.76 - 102.74 ± 2.60 |

Data sourced from Sane et al. (1985).

Electrochemical Determinations

Electrochemical methods offer high sensitivity and selectivity for the analysis of electroactive compounds, including many carbamates. While specific studies on the electrochemical determination of this compound are not extensively documented, the techniques applied to other carbamates, particularly carbamate pesticides, are highly relevant. These methods often involve liquid chromatography coupled with electrochemical detection (LCEC).

In LCEC, the carbamate is first separated from other components in the sample matrix using a high-performance liquid chromatography (HPLC) system. The eluent from the HPLC column then flows through an electrochemical detector cell. Here, an electrical potential is applied to a working electrode, causing the carbamate molecule to undergo either oxidation or reduction. The resulting current is measured and is proportional to the concentration of the carbamate.

The choice of electrode material is crucial for the sensitivity and stability of the detection. Boron-doped diamond (BDD) electrodes have shown excellent performance for the detection of N-methylcarbamate pesticides. nih.govcdc.gov They offer a wide potential window and low background current, enabling direct detection at high operating potentials (e.g., 1.45 V vs. Ag/AgCl) with detection limits in the range of 5-20 ng/mL. cdc.gov An alternative approach involves alkaline hydrolysis of the carbamates to their corresponding phenols prior to electrochemical detection. These phenolic derivatives can be oxidized at a lower potential (e.g., 0.9 V vs. Ag/AgCl), which significantly improves the sensitivity and lowers the detection limits to the 0.6-1 ng/mL range. nih.gov

Other electrode materials, such as glassy carbon and Kel-F-graphite composite electrodes, have also been utilized for the electrochemical detection of carbamates. nih.gov The development of biosensors, which incorporate enzymes like urethanase and glutamate (B1630785) dehydrogenase, represents another advanced electrochemical approach for the determination of specific carbamates like ethyl carbamate. researchgate.net These biosensors can exhibit very low detection limits, in the nanomolar range. researchgate.net

Table 2: Electrochemical Detection Methods for Carbamate Pesticides

| Method | Electrode Material | Detection Principle | Limit of Detection (LOD) | Reference(s) |

| Direct Detection via LCEC | Boron-Doped Diamond (BDD) | Oxidation | 5-20 ng/mL | cdc.gov |

| LCEC with Alkaline Hydrolysis | Boron-Doped Diamond (BDD) | Oxidation of Phenolic Derivatives | 0.6-1 ng/mL | nih.gov |

| LCEC | Kel-F-Graphite | Oxidation | 40 pg | nih.gov |

| Amperometric Biosensor | Pyrolytic Graphite Electrode (PGE) with Urethanase & GLDH | Enzymatic Reaction | 5.30 nM | researchgate.net |

This table presents general findings for carbamate pesticides, which may be adaptable for other carbamates.

The applicability of these electrochemical methods to this compound would depend on its electrochemical properties, specifically its oxidation or reduction potential. Given the presence of the carbamate functional group and the unsaturated system in its structure, it is plausible that it would be electroactive and thus amenable to analysis by these advanced electrochemical techniques.

Structure Activity Relationship Sar Studies of Carbamate Derivatives

Systematic Modification of Carbamate (B1207046) Scaffolds and their Impact on Biological Activity

The carbamate group (-O-CO-NH-) is a versatile structural motif that is integral to many therapeutic agents due to its chemical and proteolytic stability. nih.govnih.gov It is often considered a structural analogue of the amide bond, making it a valuable surrogate in drug design, particularly for enzyme inhibitors. nih.govacs.org Systematic modifications of the O- and N-termini of the carbamate scaffold allow for the modulation of biological and pharmacokinetic properties. nih.govnih.gov

Incorporating a carbamate moiety into a molecule can significantly enhance the biological activity of the parent pharmacophore. nih.gov For instance, replacing an unsaturated ester chain with an O-(chloroacetyl) carbamoyl (B1232498) group in the natural antibiotic fumagillin resulted in a 50-fold increase in antitumor potency. nih.gov Similarly, converting the natural anticancer agent betulinic acid into its imidazole and triazole carbamate derivatives led to compounds that were 12 times more potent. nih.gov

The stability of the carbamate linkage is a crucial factor influencing its biological effect. Carbamates are generally more stable in vivo than esters and carbonates. acs.org This stability, coupled with their ability to permeate cell membranes, has made them a focus in the design of various therapeutic agents, including inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and cholinesterases. nih.govnih.govmdpi.com

Modifications to the scaffold can also be used to create prodrugs, where the carbamate linkage is designed to be cleaved under specific physiological conditions to release the active drug. acs.orgresearchgate.net For example, in the design of anticancer prodrugs, a cytotoxic drug can be linked to a plasmin substrate via a carbamate spacer. The prodrug is selectively cleaved by plasmin, which is more active in the tumor environment, releasing the active drug at the target site. acs.org

Influence of Substituents on Inhibitory Potency and Selectivity

The nature of the substituents on the nitrogen and oxygen atoms of the carbamate group has a profound impact on the inhibitory potency and selectivity of the resulting derivatives. nih.gov By varying these substituents, researchers can fine-tune the interaction of the molecule with its biological target. nih.gov

In the context of cholinesterase inhibitors, used in the treatment of Alzheimer's disease, the substituents on the carbamate scaffold are critical for determining both potency and selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). mdpi.commdpi.com For a series of sulfonamide-based carbamates, the nature of the substituent at the R¹ position significantly influenced inhibitory activity. An isobutyl substituent at R¹ resulted in a compound with an IC₅₀ of 8.52 µM, whereas methyl and benzyl substituents at the same position led to much weaker inhibitors (IC₅₀ > 86 µM). mdpi.com Similarly, the R² substituent also played a key role; benzyl or monosubstituted benzyl rings at R² were associated with the highest activity (IC₅₀ < 10 µM). mdpi.com

For fatty acid amide hydrolase (FAAH) inhibitors, modifications to the N-alkyl substituent of carbamates have been shown to enhance potency. nih.gov For example, replacing the N-cyclohexyl group in the inhibitor URB597 with an N-oleyl or an N-(6-phenyl)hexyl group resulted in compounds with equal or greater inhibitory potency against FAAH. nih.gov This suggests that the N-alkyl substituents can be accommodated in the cytoplasmic access channel of the FAAH active site. nih.gov

The following table summarizes the inhibitory activity of selected carbamate derivatives against FAAH, demonstrating the impact of substituent modification.

| Compound | N-Substituent | O-Substituent | FAAH IC₅₀ (nM) |

| URB597 | Cyclohexyl | Biphenyl-3-yl | 48 |

| URB532 | Cyclohexyl | 4-biphenylmethyl | 350 |

| JP23 | Oleyl | Biphenyl-3-yl | 58 |

| JP83 | (6-phenyl)hexyl | Biphenyl-3-yl | 14 |

| JP104 | Dodecyl | Biphenyl-3-yl | 7.3 |

| Data sourced from research on FAAH-directed carbamates. nih.gov |

The electronic properties of substituents on the O-aryl moiety also influence the stability and activity of carbamate inhibitors. The introduction of small, electron-donating substituents at conjugated positions of the O-aryl ring can increase the hydrolytic stability of the carbamate group without negatively affecting its FAAH inhibitory potency. scispace.com

Rational Design Principles for Carbamate Analogues

The rational design of carbamate analogues leverages an understanding of SAR to create compounds with improved therapeutic profiles. nih.gov A key principle is the use of the carbamate group as a stable and effective peptide bond surrogate, which is particularly useful in the design of enzyme inhibitors. acs.org The carbamate functionality imposes conformational restrictions and can participate in hydrogen bonding, which helps in modulating interactions with target enzymes or receptors. nih.govacs.org

Computational methods, such as molecular docking, play a crucial role in the rational design process. acs.org By modeling the binding of carbamate inhibitors to their target enzymes, researchers can understand how different scaffolds and substituents influence affinity and guide the carbamate moiety into the active site for optimal interaction. acs.org This approach has been successfully used to develop highly selective and potent butyrylcholinesterase inhibitors based on a tetrahydroquinazoline scaffold. acs.org

Another important design principle is the development of prodrugs. By attaching a carbamate group to a drug molecule, its physicochemical properties, such as lipophilicity, can be modified to improve its absorption and distribution. nih.gov The carbamate can be designed to be cleaved by specific enzymes at the target site, leading to a localized release of the active drug. researchgate.net

The design of HIV protease inhibitors also illustrates these principles. The HIV protease inhibitor amprenavir features a tetrahydrofuran carbamate group that contributes to its improved aqueous solubility and oral bioavailability. wikipedia.org The design of darunavir, another HIV protease inhibitor, incorporates a bis-tetrahydrofuran (bis-THF) moiety that can form more hydrogen bonds with the enzyme's binding site, leading to increased binding energy. wikipedia.org The hydrophobic groups on these inhibitors are designed to fit into specific pockets (S1, S1', S2, S2') of the HIV protease binding site, thereby increasing their potency. wikipedia.org

Ultimately, the rational design of carbamate analogues involves a multi-faceted approach that considers the stability of the carbamate linkage, the nature of its substituents, and the specific interactions with the biological target to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Historical Research Context: Ethchlorvynol Carbamate Placidyl Carbamate

Investigation of Carbamate (B1207046) Derivatives of Ethchlorvynol

In the pursuit of novel or improved sedative-hypnotic agents, researchers turned their attention to modifying the chemical structure of ethchlorvynol. A notable area of investigation involved the synthesis and study of carbamate derivatives of ethchlorvynol. Specifically, research focused on compounds where a carbamate functional group was introduced, often by esterifying the hydroxyl group present in the ethchlorvynol molecule. These investigations aimed to understand how such structural alterations would influence the drug's pharmacological activity and pharmacokinetic behavior, seeking to identify compounds with potentially superior therapeutic profiles compared to the parent ethchlorvynol.

Comparative Analysis of Derivative Properties in Research Investigations

The research into carbamate derivatives of ethchlorvynol yielded insights into how these modifications affected the compound's therapeutic characteristics. A key finding from these investigations indicated that a specific carbamate derivative, formed from the hydroxyl group of ethchlorvynol, exhibited a distinct pharmacological profile. This derivative was observed to possess a slower onset of action, a longer duration of effect, and increased potency when compared to ethchlorvynol itself. wikipedia.org Despite these potentially advantageous properties observed during research, this particular ethchlorvynol carbamate derivative was ultimately not developed commercially. The comparative properties are summarized below:

| Property | Ethchlorvynol (Placidyl) | Ethchlorvynol Carbamate Derivative |

| Onset of Action | Generally faster | Slower |

| Duration | Generally shorter | Longer |

| Potency | Baseline | Increased |

Compound List:

Ethchlorvynol

Placidyl (Brand name for Ethchlorvynol)

Ethchlorvynol Carbamate Derivative

Emerging Research Frontiers in Carbamate Chemistry

Novel Catalytic Systems for Carbamate (B1207046) Synthesis

The synthesis of carbamates is a cornerstone of organic chemistry, with numerous methods available for their formation. For Placidyl carbamate, the synthesis likely involves steps common to the preparation of related acetylenic compounds, potentially including ethynylation reactions. The carbamate functional group itself can be introduced through various routes, such as the reaction of alcohols with isocyanates, or the reaction of alcohols with carbamoyl (B1232498) chlorides. While direct research detailing novel catalytic systems specifically for the synthesis of this compound is limited in the provided literature, the broader field is actively advancing. Recent developments in carbamate synthesis include the use of various catalysts, such as zinc chloride, to facilitate reactions between carbamoyl chlorides and alcohols, achieving good yields. Other catalytic approaches involve transition metal complexes and organocatalysts, aiming for improved efficiency, selectivity, and greener reaction conditions. The exploration of such novel catalytic systems for the preparation of specific carbamates like this compound remains an active area of synthetic chemistry research, aiming to optimize yields and reduce environmental impact.

Application of Carbamates in Advanced Materials Science Research

The application of carbamates in advanced materials science is a significant area of research, particularly in the development of polymers like polyurethanes, where the carbamate linkage provides essential structural and mechanical properties. However, specific research detailing the direct application of this compound in advanced materials science has not been identified in the reviewed literature. While the field of materials science is rapidly advancing with breakthroughs in areas such as nanomaterials, composites, and smart materials, the unique structural features of this compound have not been extensively explored for these material applications. Future research could potentially investigate its incorporation into novel material designs, leveraging its specific chemical structure.

Development of Carbamate-Based Probes for Biological Systems

Carbamate derivatives are recognized for their utility in the design of chemical probes for biological systems. These probes are crucial tools for studying biological processes, detecting specific molecules, and visualizing cellular activities. While specific research directly linking this compound to the development of biological probes is sparse, it has been mentioned in conjunction with "probes, molecular resins, and ion exchange buffers". This suggests a potential, albeit underexplored, role for this compound or its derivatives in biological sensing or analytical applications. The broader research landscape includes the development of carbamate-based fluorescent probes for various biological targets, such as enzymes and cellular environments. Further investigation would be required to fully characterize the potential of this compound in this domain.

Integration of Artificial Intelligence and Machine Learning in Carbamate Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing numerous scientific fields, including drug discovery and chemical research. These technologies are employed to accelerate the identification of new drug candidates, optimize molecular structures, predict properties, and streamline synthetic pathways. While there is no specific documented research integrating AI or ML directly with this compound, the general application of these tools to carbamate chemistry is a growing trend. AI is being used to design novel carbamate inhibitors for therapeutic targets and to predict the properties and activities of various chemical compounds. Future research could leverage AI and ML to predict optimal synthesis conditions for this compound, explore its potential biological activities, or investigate its material properties through computational modeling.

Compound List

this compound ([(E)-1-chloro-3-ethylpent-1-en-4-yn-3-yl] carbamate)

Note on Data Tables: Based on the available search results, specific quantitative data (e.g., synthesis yields, IC50 values, material properties) directly pertaining to this compound for inclusion in a data table were not found. The information retrieved primarily focused on its chemical identity, general synthesis routes, and mentions in broader research contexts.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Placidyl carbamate in pharmaceutical formulations?

- Methodology : Reverse-phase HPLC with UV detection is widely used, as demonstrated in studies comparing recovery rates (96.44% ± 0.92 to 100.5% ± 2.65) against titration-based official methods. Ensure column selection (e.g., C18 phases) and mobile phase optimization to resolve carbamate degradation products. Cross-validate results with GC/MS for volatile derivatives, using protocols similar to ethyl carbamate analysis in alcoholic beverages .

- Key Considerations : Precision can vary between methods; coefficients of variation (CV) should be reported to highlight reproducibility limitations in non-official compounds like meparfynol carbamate .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Methodology : Use in vitro hepatic microsomal assays with LC-MS/MS to identify phase I metabolites (e.g., hydrolyzed carbamate groups) and phase II conjugates (e.g., glucuronides). Compare metabolic stability across species (rat vs. human liver S9 fractions) to assess translational relevance. Reference ethyl carbamate studies, which show cytochrome P450-mediated oxidation as a key pathway .

- Data Interpretation : Monitor urinary excretion profiles in rodent models to confirm hepatic clearance dominance versus renal elimination .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound derivatives with neurological targets?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against GABA_A receptor subunits, leveraging crystallographic data (PDB ID: 6HUP). Validate predictions with electrophysiological patch-clamp assays. Molecular dynamics simulations (≥100 ns) can assess binding stability under physiological conditions, as applied to antidiabetic carbamates in α-glucosidase studies .

- Contradictions : Address discrepancies between in silico binding affinities and in vivo sedative efficacy by incorporating membrane permeability (LogP) and blood-brain barrier penetration metrics .

Q. How should researchers address discrepancies in neuropharmacological data across in vivo and in vitro studies of this compound?

- Experimental Design : Conduct parallel in vitro (neuronal cell lines) and in vivo (rodent EEG/behavioral models) assays under matched dosing regimens. Control for pharmacokinetic variables (e.g., plasma protein binding) using ultracentrifugation and mass spectrometry .

- Analysis : Apply Bland-Altman plots to quantify bias between in vitro IC50 and in vivo ED50 values. If contradictions persist, investigate off-target effects via kinome-wide screening or transcriptomic profiling .

Q. What synthetic strategies optimize the yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Adapt Suzuki-Miyaura cross-coupling for aryl carbamates, using Pd(dppf)Cl2 catalysts and boronic acid intermediates. For tert-butyl carbamates (e.g., tert-butyl N-(3-chloro-2-methylphenyl)carbamate), employ EDCI/HOBt-mediated condensation with substituted amines, achieving ≥85% yields under inert conditions .

- Challenges : Mitigate carbamate cleavage during purification by avoiding strong acids/bases; use silica gel chromatography with neutral eluents .

Data and Risk Assessment Questions

Q. How can researchers reconcile historical toxicity data with modern exposure limits for carbamate compounds?

- Methodology : Reanalyze legacy datasets (e.g., FDA/TTB ethyl carbamate surveys from 1988–2021) using current risk-assessment frameworks (e.g., EFSA’s margin of exposure (MOE)). Apply probabilistic models to account for reduced exposure due to industry mitigation (e.g., 30–50% decline in ethyl carbamate in spirits since 1988) .

- Contradictions : Address outliers (e.g., high-carbamate batches) by evaluating raw material contamination or thermal processing artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.